molecular formula C11H9ClFNO2 B1517710 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one CAS No. 148136-15-6

6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1517710
CAS No.: 148136-15-6
M. Wt: 241.64 g/mol
InChI Key: PWUBUSLBGCNMOI-UHFFFAOYSA-N
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Description

The compound “6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one” is a complex organic molecule. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a chloroacetyl group and a fluoro group attached to it .


Chemical Reactions Analysis

Again, specific reactions involving this compound are not available. But chloroacetyl chloride, a part of this compound, reacts rapidly with water and is incompatible with strong oxidizing agents, alcohols, and bases .

Scientific Research Applications

Synthesis and Characterization

  • A study by Desai et al. (2012) described the synthesis of a series of quinoline derivatives, showing potential as new lead molecules due to their broad spectrum antimicrobial potency against various microorganisms including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The chemical structures of these compounds were elucidated using techniques such as IR, 1^1H NMR, 13^{13}C NMR, and mass spectral data (Desai, Rajpara, & Joshi, 2012).

Antimicrobial Activity

  • Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule and evaluated them for antifungal and antibacterial activities. The synthesized compounds showed promising results in antimicrobial studies, highlighting the potential of fluoroquinoline derivatives in developing new antimicrobial agents (Patel & Patel, 2010).

Antimalarial Activity

  • A study on the structure-activity relationships among 7-substituted 4-aminoquinolines demonstrated their activity against chloroquine-susceptible and -resistant Plasmodium falciparum. This indicates the potential of quinoline derivatives in the development of new antimalarial drugs (De, Krogstad, Byers, & Krogstad, 1998).

Safety and Hazards

Chloroacetyl chloride is very toxic by inhalation and corrosive to metals and tissue. It causes severe skin burns and eye damage .

Properties

IUPAC Name

6-(2-chloroacetyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c12-5-10(15)7-3-6-1-2-11(16)14-9(6)4-8(7)13/h3-4H,1-2,5H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUBUSLBGCNMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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